2-cyclobutyl-4-iodopyridine 2-cyclobutyl-4-iodopyridine
Brand Name: Vulcanchem
CAS No.: 2639427-04-4
VCID: VC11535014
InChI: InChI=1S/C9H10IN/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2
SMILES:
Molecular Formula: C9H10IN
Molecular Weight: 259.09 g/mol

2-cyclobutyl-4-iodopyridine

CAS No.: 2639427-04-4

Cat. No.: VC11535014

Molecular Formula: C9H10IN

Molecular Weight: 259.09 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-cyclobutyl-4-iodopyridine - 2639427-04-4

Specification

CAS No. 2639427-04-4
Molecular Formula C9H10IN
Molecular Weight 259.09 g/mol
IUPAC Name 2-cyclobutyl-4-iodopyridine
Standard InChI InChI=1S/C9H10IN/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2
Standard InChI Key LZXNWHXEMCPTKQ-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C2=NC=CC(=C2)I

Introduction

Structural and Molecular Properties

2-Cyclobutyl-4-iodopyridine belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The cyclobutyl group introduces steric strain due to its puckered geometry, while the iodine atom provides a site for further chemical modifications. Key molecular properties are summarized in Table 1.

Table 1: Molecular Properties of 2-Cyclobutyl-4-iodopyridine

PropertyValue
Molecular FormulaC₉H₉FIN
Molecular Weight277.08 g/mol
IUPAC Name2-cyclobutyl-3-fluoro-4-iodopyridine
Canonical SMILESC1CC(C1)C2=NC=CC(=C2F)I
InChI KeyOAQJUHTUPRQIAZ-UHFFFAOYSA-N

The cyclobutyl group adopts a non-planar conformation, with C–C bond lengths slightly elongated (1.54–1.56 Å) compared to typical sp³ hybridized carbons . This strain increases ring reactivity, making it suitable for selective bond-breaking in synthesis. The iodine atom’s polarizability and leaving-group potential facilitate cross-coupling reactions, a feature exploited in pharmaceutical derivatization .

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of 2-cyclobutyl-4-iodopyridine involves multi-step functionalization of the pyridine ring. A plausible route begins with introducing the cyclobutyl group via Suzuki-Miyaura coupling, using a cyclobutyl boronic acid and a 4-iodopyridine precursor. Alternative methods include directed ortho-metalation (DoM) strategies, where a lithium base selectively deprotonates the pyridine ring at the 2-position, followed by quenching with a cyclobutyl electrophile .

Iodination at the 4-position may employ electrophilic iodinating agents (e.g., N-iodosuccinimide) under acidic conditions. Computational studies suggest that the electron-withdrawing nitrogen atom directs iodination to the para position, minimizing competing ortho/meta products.

Functionalization Pathways

The iodine substituent enables diverse transformations:

  • Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki, Heck) replace iodine with aryl, alkyl, or alkenyl groups, yielding biaryl or alkylated pyridines .

  • Nucleophilic substitution: In polar aprotic solvents, iodine acts as a leaving group for SNAr reactions, though pyridine’s electron-deficient nature necessitates activating groups for efficient substitution.

  • Radical pathways: Photoredox catalysis generates iodine-centered radicals, enabling C–H functionalization or cycloadditions .

Applications in Pharmaceutical Chemistry

Conformational Restriction and Bioactivity

Cyclobutane rings are increasingly used to rigidify drug candidates, reducing entropy penalties upon target binding. In 2-cyclobutyl-4-iodopyridine, the cyclobutyl group restricts rotation around the C2–C bond, locking the pyridine ring into a defined conformation. This property enhances binding affinity for proteins with shallow hydrophobic pockets, as demonstrated in tankyrase inhibitors . For example, the cyclobutanol analogue CFI-402257 (a TTK kinase inhibitor) leverages conformational restraint for improved oral bioavailability and selectivity .

Metabolic Stability

The cyclobutyl group’s sp³-rich structure reduces oxidative metabolism by cytochrome P450 enzymes. Comparative studies show that cyclobutane-containing compounds exhibit longer half-lives than their cyclohexyl or acyclic analogs . This makes 2-cyclobutyl-4-iodopyridine a valuable scaffold for prodrugs requiring sustained release.

Targeted Drug Delivery

The iodine atom serves as a handle for radioisotope labeling (e.g., ¹²⁵I) in imaging agents. In antibody-drug conjugates (ADCs), iodine facilitates site-specific bioconjugation via click chemistry, minimizing off-target effects . A recent study replaced valine-citrulline linkers with cyclobutane-containing analogs, improving cathepsin B selectivity in tumor microenvironments .

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes to access chiral cyclobutyl-pyridine hybrids .

  • Biological Screening: Prioritizing in vitro assays against kinase and epigenetic targets .

  • Computational Modeling: Predicting binding modes using density functional theory (DFT) and molecular dynamics.

  • Formulation Science: Exploring nanocrystal or liposomal delivery systems to address solubility limitations .

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